molecular formula C17H23ClN2O4S B4507674 4-({1-[(4-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine

4-({1-[(4-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine

Cat. No.: B4507674
M. Wt: 386.9 g/mol
InChI Key: IHTDQJGOVBNSPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({1-[(4-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine is a useful research compound. Its molecular formula is C17H23ClN2O4S and its molecular weight is 386.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.1067061 g/mol and the complexity rating of the compound is 552. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ionic Liquid Crystals

Piperidinium, piperazinium, and morpholinium cations have been explored for designing ionic liquid crystals. These cations, combined with various anions, exhibit rich mesomorphic behavior, including high-ordered smectic phases and hexagonal columnar phases. Morpholinium compounds with sulfosuccinate anions, in particular, show hexagonal columnar phases at room temperature. This research suggests potential applications in electronic displays and other materials science domains (Lava, Binnemans, & Cardinaels, 2009).

Antimicrobial Activity

The antimicrobial properties of sulfonamide compounds, including those with a morpholine group, have been investigated against standard and multi-resistant strains of bacteria and fungi. For example, 4-(Phenylsulfonyl) morpholine shows notable modulating activity, enhancing the effectiveness of other antimicrobials against resistant strains. This suggests applications in developing new treatments for drug-resistant infections (Oliveira et al., 2015).

Carbonic Anhydrase Inhibition

Research into sulfonamides with tails incorporating morpholine, piperidine, and piperazine ring systems attached through an alkanoyl-carboxamido linker has shown that these compounds are potent inhibitors of carbonic anhydrase isozymes. This inhibition is significant for the cytosolic isozymes CA I and II and the tumor-associated isozyme CA IX, highlighting potential therapeutic applications in treating conditions like glaucoma, epilepsy, and certain cancers (Turkmen et al., 2005).

Structural Chemistry

Studies on the structural chemistry of compounds involving morpholine and piperidine reveal insights into their molecular arrangements and interactions. For instance, the crystal structures of specific morpholine and piperidine derivatives have been determined, offering potential applications in the design and synthesis of new chemical entities with tailored properties (Aydinli, Sayil, & Ibiş, 2010).

Synthesis of Heterocycles

Vinyl sulfonium salts have been utilized in synthesizing a variety of heterocycles, including morpholines and piperazines. This method provides an efficient route to these compounds, which are valuable intermediates in pharmaceutical synthesis and have applications across a range of chemical industries (Yar, McGarrigle, & Aggarwal, 2009).

Properties

IUPAC Name

[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O4S/c18-16-5-3-14(4-6-16)13-25(22,23)20-7-1-2-15(12-20)17(21)19-8-10-24-11-9-19/h3-6,15H,1-2,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTDQJGOVBNSPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-({1-[(4-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine
Reactant of Route 2
Reactant of Route 2
4-({1-[(4-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine
Reactant of Route 3
Reactant of Route 3
4-({1-[(4-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine
Reactant of Route 4
Reactant of Route 4
4-({1-[(4-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine
Reactant of Route 5
4-({1-[(4-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine
Reactant of Route 6
Reactant of Route 6
4-({1-[(4-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.